molecular formula C10H9N3O B6172517 3-(3-hydroxy-1H-indazol-1-yl)propanenitrile CAS No. 152839-64-0

3-(3-hydroxy-1H-indazol-1-yl)propanenitrile

Cat. No.: B6172517
CAS No.: 152839-64-0
M. Wt: 187.2
InChI Key:
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Description

3-(3-hydroxy-1H-indazol-1-yl)propanenitrile is a chemical compound with the molecular formula C10H9N3O It features an indazole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring, and a nitrile group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-1H-indazol-1-yl)propanenitrile typically involves the following steps:

  • Formation of the Indazole Ring: : The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds. For instance, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions can yield 1H-indazole.

  • Hydroxylation: : The introduction of the hydroxyl group at the 3-position of the indazole ring can be achieved through selective hydroxylation reactions. This step often requires the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Nitrile Group Introduction: : The final step involves the attachment of the nitrile group to the propyl chain. This can be done through nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) on the propyl chain is replaced by a nitrile group using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and improved safety. Catalysts and automated systems can also be employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in 3-(3-hydroxy-1H-indazol-1-yl)propanenitrile can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, H2/Pd-C

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: 3-(3-oxo-1H-indazol-1-yl)propanenitrile

    Reduction: 3-(3-amino-1H-indazol-1-yl)propanenitrile

    Substitution: Various substituted indazole derivatives

Scientific Research Applications

3-(3-hydroxy-1H-indazol-1-yl)propanenitrile has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in drug design. Its indazole core is known for biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Biological Studies: : It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

  • Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).

  • Chemical Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-1H-indazol-1-yl)propanenitrile depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It can act as a ligand for various receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indazol-1-yl)propanenitrile: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    3-(3-methoxy-1H-indazol-1-yl)propanenitrile: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties and interactions.

Uniqueness

3-(3-hydroxy-1H-indazol-1-yl)propanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the nitrile group provides a site for further chemical modifications.

Properties

CAS No.

152839-64-0

Molecular Formula

C10H9N3O

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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